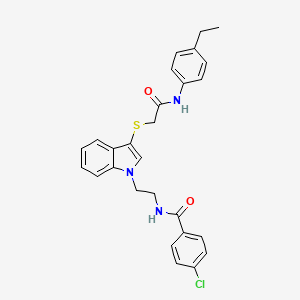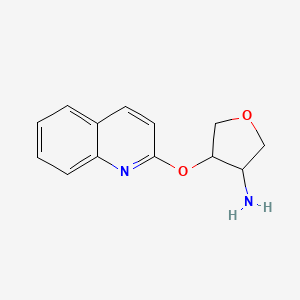
4-(Quinolin-2-yloxy)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Quinolin-2-yloxy)oxolan-3-amine” is a compound that contains a quinoline moiety. Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 4-(Quinolin-2-yloxy)oxolan-3-amine, through various synthetic processes, leads to the formation of compounds with potential pharmaceutical applications. In a study, derivatives were synthesized and characterized using spectroscopic techniques and elemental analyses. The derivatives showed promise in further applications due to their unique structural properties (Saeed, Abbas, Ibrar, & Bolte, 2014).
Antimicrobial Agents
New series of derivatives of quinolin-8-ol, including this compound, have demonstrated significant antimicrobial properties. These compounds were synthesized and their structures confirmed through IR and NMR spectral data. They exhibited interesting antibacterial activity against both gram-positive and gram-negative organisms (Sharma, Hussain, & Amir, 2008).
Anti-proliferation Agents
In cancer research, derivatives of quinolin-2-yloxy compounds have been developed as anti-proliferation agents. These compounds were evaluated in cellular assays and found to inhibit autophosphorylation in cancer cell lines. They also demonstrated improved solubility and metabolic stability, making them promising candidates for oral administration in cancer therapy (Shimizu et al., 2004).
Neurotropic Activity
Compounds structurally related to this compound have been studied for their neurotropic activity. In a study, the neuroactivity of derivatives was assessed in animal models, revealing significant effects on motor activity and suggesting potential applications in neurological research (Zaliznaya et al., 2020).
Synthesis of Quinolinone Library
Quinolinones, including those derived from this compound, have been synthesized for their various biological activities like antibacterial, anticancer, and antiviral properties. A study detailed the synthesis of a wide range of these compounds, highlighting their potential use in drug discovery and development (Kwak et al., 2015).
Quantitative Structure-Activity Relationship Analysis
In a study, derivatives of this compound showed anti-HIV-1 activity, demonstrating the compound's potential in developing antiviral agents. The quantitative structure-activity relationship analysis provided insights into the design of new active compounds (Strekowski et al., 1991).
Direcciones Futuras
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it can be inferred that “4-(Quinolin-2-yloxy)oxolan-3-amine” may have potential applications in these fields.
Mecanismo De Acción
Target of Action
For instance, quinoline derivatives have been reported to exhibit antitumor activities , suggesting potential interactions with cellular targets involved in cancer progression .
Mode of Action
Quinoline-containing compounds have been reported to inhibit tumor growth through various mechanisms, such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
It’s worth noting that quinoline-based compounds have been reported to interact with the pi3k/akt/mtor pathway, a common signaling pathway involved in multiple cancers .
Pharmacokinetics
It’s mentioned that all the compounds in a series of 2-chloro n-substituted amino quinolines are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a series of 2-chloro n-substituted amino quinolines, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
The synthesis of quinoline-based compounds has been reported to be influenced by various factors, including the presence of transition metals, ionic liquid-mediated reactions, and ultrasound irradiation .
Propiedades
IUPAC Name |
4-quinolin-2-yloxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-7-16-8-12(10)17-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMKJFGROOIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)
![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)
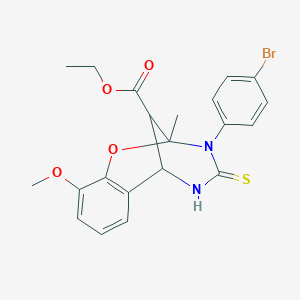

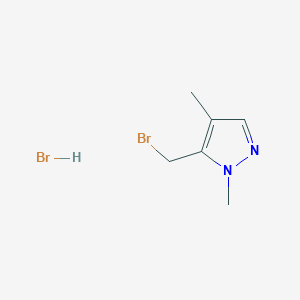

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)
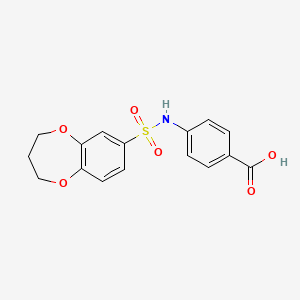
![6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2803294.png)
![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2803295.png)
